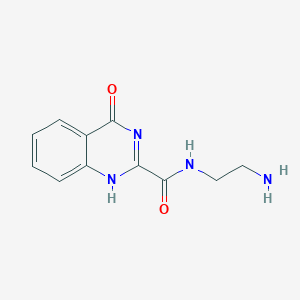![molecular formula C21H18N4O4 B252363 N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252363.png)
N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as BGB-283, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. BGB-283 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide targets the BTK enzyme, which plays a crucial role in BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is implicated in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. BTK is a downstream effector of BCR signaling, and its inhibition leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In preclinical studies, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has shown efficacy in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for various B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, one of the limitations of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its low solubility, which can affect its bioavailability and efficacy in vivo. Additionally, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has a short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. One potential direction is the evaluation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another potential direction is the investigation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in autoimmune diseases and inflammatory disorders, where dysregulation of BCR signaling is implicated. Additionally, further optimization of the synthesis process and formulation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide may improve its solubility and bioavailability, leading to better efficacy in vivo.
Synthesemethoden
The synthesis of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzofuran and acetic anhydride to form 1-acetyl-2-aminobenzofuran. This intermediate is then reacted with 3-aminopropylamine to form N-(3-aminopropyl)-1-acetyl-2-aminobenzofuran, which is further reacted with 4-oxo-1H-quinazoline-2-carboxylic acid to form N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. The overall yield of the synthesis process is around 20%.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has shown potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
Molekularformel |
C21H18N4O4 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C21H18N4O4/c26-19-14-7-2-3-8-15(14)24-18(25-19)21(28)23-11-5-10-22-20(27)17-12-13-6-1-4-9-16(13)29-17/h1-4,6-9,12H,5,10-11H2,(H,22,27)(H,23,28)(H,24,25,26) |
InChI-Schlüssel |
PMHVHJMAVOJCJX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3 |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B252280.png)
![N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252282.png)
![N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252283.png)
![N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252284.png)
![N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252288.png)
![4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252325.png)
![4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252326.png)
![N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252330.png)
![4-oxo-N-[3-(thiophene-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252331.png)
![4-oxo-N-[2-(thiophene-2-carbonylamino)ethyl]-1H-quinazoline-2-carboxamide](/img/structure/B252332.png)

![2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B252338.png)
![N-(3-{[(3-chlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide](/img/structure/B252342.png)
![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide](/img/structure/B252343.png)